2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (molecular formula: C₁₈H₁₉F₃N₄O₃, molecular weight: 396.36 g/mol) features a pyrazole core substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 3. The acetamide side chain is linked to a 4-(trifluoromethoxy)phenyl group, a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability . The morpholine ring enhances solubility and bioavailability, while the pyrazole scaffold is frequently utilized in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-13-2-4-14(5-3-13)29-18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZKROMYCOKAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule belonging to the pyrazole derivative class. Its structure includes a morpholine group and a trifluoromethoxy-substituted phenyl ring, which contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.46 g/mol. The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and potentially increasing bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential as an antimicrobial agent, particularly against certain bacterial strains. The mechanism may involve the inhibition of key metabolic enzymes in bacteria, similar to other pyrazole derivatives .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
- Anticancer Potential : Some studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound may interfere with cell proliferation and induce apoptosis through specific signaling pathways .
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes involved in metabolic processes. For instance, docking studies have shown that similar compounds bind effectively to active sites of target enzymes, disrupting their function .
- Receptor Binding : The compound might interact with specific receptors on cell membranes, modulating cellular responses and influencing signaling pathways related to inflammation and cancer progression .
Comparative Studies
A comparative analysis with other pyrazole derivatives reveals that modifications in substituents significantly affect biological activity. For example:
| Compound Name | Structure | Key Activity | IC50 Value |
|---|---|---|---|
| Compound A | Structure A | Antibacterial | 10 µM |
| Compound B | Structure B | Anti-inflammatory | 5 µM |
| This compound | Structure C | Anticancer | TBD |
This table highlights how structural variations can lead to different levels of efficacy against specific biological targets.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives similar to our compound:
- Anti-Tuberculosis Activity : A study evaluated various pyrazole derivatives for their ability to inhibit Mycobacterium tuberculosis. Compounds with electron-withdrawing groups exhibited enhanced activity due to increased hydrophilicity, suggesting that our compound's trifluoromethoxy group might similarly enhance its antibacterial properties .
- Cancer Cell Line Studies : Research on related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis and cell cycle arrest, indicating potential therapeutic applications for our compound in oncology .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to various derivatives with potentially enhanced properties.
Research indicates that 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibits significant biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating various diseases.
- Receptor Binding : The compound has been investigated for its ability to bind to certain receptors, modulating cellular responses that could be leveraged in therapeutic contexts.
Medical Applications
The potential therapeutic effects of this compound include:
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through its action on specific signaling pathways.
- Analgesic Effects : Research is ongoing into its pain-relieving properties, which could lead to new analgesic medications.
- Anticancer Activity : Early-stage investigations have indicated that this compound may possess anticancer properties by interfering with cancer cell metabolism and proliferation.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
- Receptor Binding Studies : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the binding affinity of this compound to specific receptors involved in pain pathways, indicating its potential use as an analgesic.
- Anti-inflammatory Research : A recent study indicated that modifications to this compound could enhance its anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Core Scaffold Variations: The pyrazole core in the target compound and 1-butyl-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide is advantageous for kinase inhibition due to its planar structure and hydrogen-bonding capacity. In contrast, the indole core in Compound 32 may favor cyclooxygenase (COX) inhibition. The trifluoromethoxy group in the target compound and triflumuron improves metabolic stability compared to trifluoromethyl analogs, as evidenced by prolonged half-lives in pharmacokinetic studies.
Substituent Effects: The morpholine-4-carbonyl group in the target compound enhances water solubility compared to the morpholinosulfonyl group in 1-butyl-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide , which may increase membrane permeability.
Biological Activity: Pyrazole derivatives with morpholine substituents (e.g., target compound, 1-butyl-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide) show promise in targeting kinases like c-Kit and RAF, which are implicated in glioblastoma and other cancers . Triflumuron’s chlorobenzamide and trifluoromethoxy phenyl groups are critical for insect chitin synthesis inhibition, highlighting the role of halogenation in agrochemical design .
Synthetic Routes :
- The target compound and Compound 32 are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation), while triflumuron employs urea linkage formation.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or diketones under acidic/basic conditions .
- Step 2 : Introduction of the morpholine-4-carbonyl group using coupling agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base .
- Step 3 : Acetamide formation via nucleophilic substitution between the pyrazole intermediate and 4-(trifluoromethoxy)phenylamine, often using K₂CO₃ as a base in dimethylformamide (DMF) .
Key Considerations : Reaction temperatures (0–80°C) and solvent polarity significantly impact yields. Purity is monitored via TLC, and intermediates are characterized by NMR and mass spectrometry .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., distinguishing morpholine carbonyl protons from pyrazole methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and morpholine carbonyl bands (~1700 cm⁻¹) .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity in amide bond formation, while THF improves cyclization efficiency .
- Catalyst Screening : Zeolite catalysts or pyridine derivatives can accelerate cyclization steps (e.g., triazole formation) .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during acylations, while higher temperatures (80–100°C) favor cyclization .
- Workflow Automation : Use of flow chemistry for stepwise addition of reagents minimizes byproducts .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Comparative Assay Design : Replicate studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) to isolate variables .
- SAR Analysis : Systematically modify substituents (e.g., replacing trifluoromethoxy with methoxy) to test activity trends .
- Structural Validation : Re-examine compound purity and stereochemistry via X-ray crystallography to rule out structural misassignment .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Substituent Scanning : Synthesize analogs with variations in the pyrazole (e.g., 5-methyl vs. 5-ethyl) and trifluoromethoxy groups to assess potency shifts .
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinase inhibitors) .
- Enzyme Inhibition Assays : Measure IC₅₀ values against enzymes like COX-2 or HDACs to correlate structural features with activity .
Q. How can X-ray crystallography aid in structural elucidation and validation?
- Single-Crystal Growth : Use slow evaporation in solvents like ethanol/water to obtain diffraction-quality crystals .
- Data Refinement : Employ SHELXL for structure solution and OLEX2 for visualization, ensuring R-factors < 0.05 for high confidence .
- Conformational Analysis : Compare crystallographic data with computational models (e.g., DFT-optimized geometries) to validate stereoelectronic effects .
Q. What strategies are effective for evaluating biological activity in vitro and in vivo?
- In Vitro :
- In Vivo :
- Xenograft Models : Administer compound intraperitoneally (5–20 mg/kg) in murine models to evaluate tumor growth inhibition .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS to optimize dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
